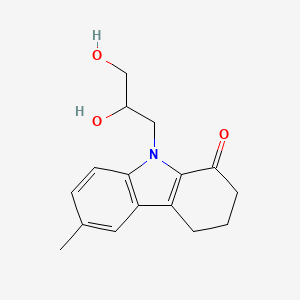
9-(2,3-dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,3-Dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbazole core substituted with a dihydroxypropyl group and a methyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the carbazole core, followed by the introduction of the dihydroxypropyl group through a series of nucleophilic substitution reactions. The methyl group is then introduced via alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze specific steps in the synthesis, thereby enhancing the efficiency and selectivity of the process .
Analyse Des Réactions Chimiques
Types of Reactions
9-(2,3-Dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one undergoes various types of chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbazole core can be reduced to form dihydrocarbazole derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include ketones, aldehydes, dihydrocarbazole derivatives, and various substituted ethers and esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
9-(2,3-Dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 9-(2,3-dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The dihydroxypropyl group allows the compound to form hydrogen bonds with active sites of enzymes, thereby inhibiting or modulating their activity. The carbazole core can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(2,3-Dihydroxypropyl)-adenine: Similar in structure but with an adenine core instead of a carbazole core.
N-(2,3-Dihydroxypropyl)arylamides: These compounds have a similar dihydroxypropyl group but differ in the core structure.
Uniqueness
The uniqueness of 9-(2,3-dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one lies in its carbazole core, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry .
Propriétés
IUPAC Name |
9-(2,3-dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-5-6-14-13(7-10)12-3-2-4-15(20)16(12)17(14)8-11(19)9-18/h5-7,11,18-19H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPJGUUNRWULQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine](/img/structure/B4965775.png)
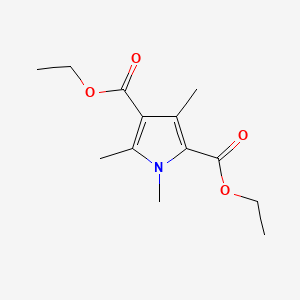
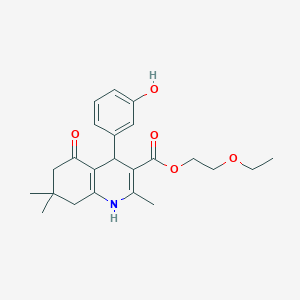
![4-[(4-Carbamoylphenyl)carbamoyl]phenyl acetate](/img/structure/B4965808.png)
![N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide](/img/structure/B4965815.png)
![2-[(dimethylamino)methyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4965821.png)
![4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4965826.png)
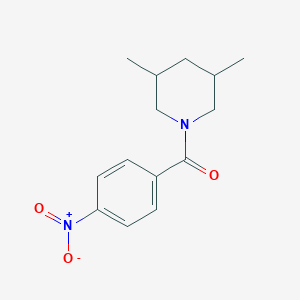

![6-chloro-N-[4-[(2-chlorophenyl)methoxy]phenyl]-2-methylquinolin-4-amine;hydrochloride](/img/structure/B4965863.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide](/img/structure/B4965868.png)

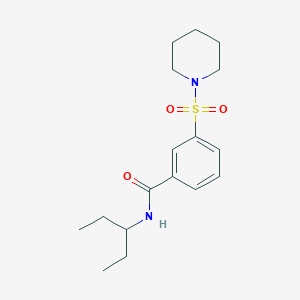
![N-[2-(BENZYLSULFANYL)ETHYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B4965880.png)
